1-(2,4-Dichlorobenzyl)-4-(2-methoxyphenyl)piperazine is a synthetic compound frequently employed in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It serves as a key building block in the development of novel pharmaceutical agents due to its structural similarity to biologically active molecules. Specifically, its arylpiperazine scaffold is a recurring motif in various serotonin receptor ligands. [, ]
Synthesis Analysis
The synthesis of 1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine often involves a multi-step process. A common approach involves reacting 1-(2-methoxyphenyl)piperazine with 2,4-dichlorobenzyl chloride. This reaction typically requires a base, such as triethylamine, and a suitable solvent, such as dichloromethane or tetrahydrofuran. [, , ]
Molecular Structure Analysis
1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine consists of a piperazine ring substituted with a 2,4-dichlorobenzyl group at the 1-position and a 2-methoxyphenyl group at the 4-position. Crystallographic analysis of this compound and its derivatives reveals that the piperazine ring typically adopts a chair conformation. [, , ] The spatial orientation of the substituents on the piperazine ring can influence the compound's biological activity. []
Physical and Chemical Properties Analysis
1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine typically exists as a white solid at room temperature. Its physical properties, such as melting point and solubility, can vary depending on the specific salt form or derivative. [, ] Its chemical properties, including its reactivity and stability, are influenced by the presence of the chlorine atoms and the methoxy group. []
Applications
Research Tool: 1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine serves as a valuable research tool in studying serotonin receptors, particularly the 5-HT1A subtype. [, , , ] Its derivatives have been used in binding assays, autoradiography studies, and behavioral tests to investigate the role of these receptors in various neurological and psychiatric disorders. [, , ]
Lead Compound: This compound acts as a lead compound in the development of novel therapeutics. Its derivatives have shown promising activity in preclinical studies for conditions such as depression, anxiety, and schizophrenia. [, , ]
Future Directions
Further Development of Selective Ligands: Continued research is needed to develop derivatives with enhanced selectivity for specific serotonin receptor subtypes, potentially leading to more targeted therapies with fewer side effects. []
Exploration of Novel Therapeutic Applications: Given its interaction with serotonin receptors, exploring the therapeutic potential of 1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine derivatives for other conditions, such as pain, addiction, and cognitive disorders, is warranted. []
Development of Imaging Agents: The ability of 1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine to form metal complexes makes it a promising candidate for developing imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) to visualize serotonin receptors in the brain. []
Compound Description: This compound is a methoxyphenyl piperazine derivative designed and synthesized as a potential 5-HT1A receptor imaging agent. It incorporates a 1,2,3-triazole moiety for chelation with the 99mTc-tricarbonyl precursor, facilitating radiolabeling for imaging purposes. []
Relevance: This compound shares the core structure of 1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine, specifically the (2-methoxyphenyl)piperazine moiety. The key difference lies in the substitution on the piperazine nitrogen. While the target compound features a 2,4-dichlorobenzyl group, this related compound has a more complex substituent incorporating a butyl chain, a 1,2,3-triazole ring, and a propanoic acid moiety. This modification is aimed at enhancing its binding affinity to 5-HT1A receptors and enabling radiolabeling for imaging studies. []
Compound Description: The study focuses on the crystallographic analysis of this novel compound, exploring its conformation and intermolecular interactions in the solid state. []
Relevance: This compound is structurally similar to 1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine, differing in the substituent on the piperazine nitrogen. The target compound has a 2-methoxyphenyl group, while this related compound features a 4-methylphenylsulfonyl group. Both compounds share the common 1-(2,4-dichlorobenzyl)piperazine substructure, highlighting the exploration of various substituents at this position for potential biological activity. []
Compound Description: IP-66 is investigated for its effects on vasoconstriction in rat mesenteric arteries, particularly its ability to antagonize contractions induced by electric stimulation and norepinephrine. The research aims to understand its mechanism of action and potential as an alpha-1-receptor antagonist. []
Relevance: This compound shares the (2-methoxyphenyl)piperazine moiety with 1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine. The structural variation arises from the substituent on the piperazine nitrogen. While the target compound features a 2,4-dichlorobenzyl group, IP-66 possesses a 2-ethoxy-2-(3'-pyridyl)ethyl group. This difference highlights the exploration of various substituents at this position to modulate interactions with alpha-1 adrenergic receptors. []
Compound Description: HJZ-12, a piperazine-derived compound, acts as a selective antagonist for both α1D- and α1A-adrenergic receptors (AR). Research indicates its potential in treating benign prostatic hyperplasia (BPH) by inducing apoptosis in prostate cells. Interestingly, its impact on cell viability and apoptosis seems to function independently of α1-AR blocking. []
Relevance: This compound and 1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine share the (2-methoxyphenyl)piperazine structural motif. The primary difference lies in the substituent attached to the piperazine nitrogen. In contrast to the 2,4-dichlorobenzyl group in the target compound, HJZ-12 features a more complex substituent comprising a propyl chain linked to a 1-benzyl-1H-indole-2-carboxamide moiety. This variation underscores the exploration of diverse substituents to target specific α1-AR subtypes and investigate potential therapeutic applications beyond α1-AR blocking. []
Compound Description: The key focus of the study is the crystal structure analysis of this compound, particularly its supramolecular assembly through π–π stacking interactions, offering insights into its solid-state organization. []
Relevance: This compound shares the core structure of 1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine, specifically the (2-methoxyphenyl)piperazine moiety. The structural distinction lies in the substituent on the piperazine nitrogen. While the target compound features a 2,4-dichlorobenzyl group, this related compound has a 3,5-dinitrobenzoyl group. The common (2-methoxyphenyl)piperazine substructure emphasizes the investigation of various substituents for understanding their impact on crystal packing and intermolecular interactions. []
Compound Description: This compound acts as a competitive antagonist for both postsynaptic 5-HT1A receptors and somatodendritic 5-HT1A autoreceptors, indicating its potential for studying these receptor subtypes. []
Compound Description: Similar to p-MPPI, this compound exhibits competitive antagonism towards both postsynaptic and somatodendritic 5-HT1A receptors, highlighting its utility as a pharmacological tool for investigating these receptor subtypes. [, ]
Compound Description: This compound, bearing the 2-methoxyphenylpiperazine moiety, displays high selectivity for the 5-HT1A receptor with a binding constant of 1.2 nM. []
Compound Description: This compound also incorporates the 2-methoxyphenylpiperazine moiety and exhibits selectivity for the 5-HT1A receptor, although with a lower binding constant of 21.3 nM compared to compound 8. []
Relevance: Like the target compound 1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine, this compound contains the 2-methoxyphenylpiperazine structural element. The difference lies in the substituent attached to the piperazine nitrogen. Instead of the 2,4-dichlorobenzyl group, compound 10 features a propyl chain linked to the amine group of memantine. This structural modification highlights the exploration of diverse substituents to fine-tune the binding affinity and selectivity for the 5-HT1A receptor. []
Compound Description: The study describes the synthesis and structural characterization of this compound, a novel 2,4-dihydro-3H-1,2,4-triazole-3-thione derivative, emphasizing its potential biological activity. []
Relevance: While this compound does not directly share the same core structure as 1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine, it belongs to the broader class of piperazine derivatives, highlighting the relevance of exploring diverse chemical scaffolds containing the piperazine moiety for potential pharmaceutical applications. []
Compound Description: This radioiodinated compound is designed as a potential imaging agent for 5-HT1A receptors. Its biodistribution in rats shows promising results with high uptake in the hippocampus, a region rich in 5-HT1A receptors. []
1-(4-Methoxyphenyl)piperazine
Compound Description: This study utilizes 1-(4-Methoxyphenyl)piperazine as a building block in conjunction with cucurbit[8]uril (Q[8]) to construct a novel supramolecular framework. This work focuses on the host-guest interactions and self-assembly process of these molecules, resulting in a new crystalline complex. []
Relevance: This compound represents a key fragment of the target compound, 1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine. This simplified structure, lacking the 2,4-dichlorobenzyl substituent, is used to investigate its supramolecular assembly properties with cucurbit[8]uril. This highlights the research interest in understanding the fundamental interactions of core structural elements within larger, more complex molecules. []
Compound Description: This compound demonstrates high affinity for both 5-HT1A and 5-HT7 receptors and shows antidepressant-like activity in the tail suspension test in mice, surpassing the efficacy of imipramine. []
Relevance: Sharing the (2-methoxyphenyl)piperazine motif with the target compound, this derivative replaces the 2,4-dichlorobenzyl group with a (2-chloro-6-methylphenoxy)ethoxyethyl chain. This modification aims to enhance the compound's interaction with serotonergic receptors, specifically 5-HT1A and 5-HT7, to elicit antidepressant effects. []
Compound Description: While being a potent serotonin 5-HT1A receptor antagonist, NAN-190 exhibits high affinity for both 5-HT1A and α1-adrenergic receptors, making its selectivity a concern. []
Relevance: This compound shares the (2-methoxyphenyl)piperazine moiety with 1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine, but features a [4-(2-phthalimido)butyl] chain attached to the piperazine nitrogen instead of the 2,4-dichlorobenzyl group. [] This difference in structure underscores the exploration of various substituents at the piperazine nitrogen to achieve greater selectivity for 5-HT1A receptors over α1-adrenergic receptors.
Compound Description: This compound demonstrates high affinity for 5-HT1A receptors with improved selectivity over α1-adrenergic receptors compared to NAN-190. []
Relevance: This compound shares the (2-methoxyphenyl)piperazine moiety with 1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine but features a [4-(1-adamantanecarboxamido)butyl] chain instead of the 2,4-dichlorobenzyl group. The incorporation of the bulky adamantane group aims to increase selectivity for 5-HT1A receptors over α1-adrenergic receptors. []
Compound Description: This complexing agent, synthesized by conjugating a derivative of 1-(2-methoxyphenyl)piperazine-butylamine with a trisubstituted cyclen, is designed for potential use in brain imaging. When labeled with Gd3+ or 68Ga3+, it shows promise as a contrast agent for MRI and PET imaging, respectively. []
Compound Description: This compound, belonging to the bis([1,2,4]triazolo)[4,3-a][4′,3′-c]quinazolines class, displays significant cytotoxicity against MCF-7 cancer cells with a GI50 value of 106.30 μM. []
Relevance: Although 2d doesn't share a direct structural resemblance to 1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine, both are categorized under heterocyclic compounds with potential biological activities. Highlighting the importance of exploring various heterocyclic scaffolds, 2d demonstrates antiproliferative effects against cancer cells, a distinct biological activity compared to the target compound. []
Compound Description: Similar to compound 2d, this bis([1,2,4]triazolo)[4,3-a][4′,3′-c]quinazoline derivative exhibits notable cytotoxicity against MCF-7 cancer cells, showcasing a GI50 value of 108.56 μM. []
Relevance: Despite lacking a direct structural similarity to 1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine, compound 2j belongs to the same class of bis([1,2,4]triazolo)[4,3-a][4′,3′-c]quinazolines as compound 2d. This emphasizes the exploration of diverse substitutions within this class for potential anticancer properties. While not directly related in structure to the target compound, both highlight the relevance of investigating heterocyclic compounds for their diverse biological activities. []
Compound Description: This pyrrolo[2,1-f][1,2,4]triazine derivative demonstrates low toxicity and high antiviral activity against the influenza virus strain A/Puerto Rico/8/34 (H1N1) with an IC50 of 4 µg/mL and a selectivity index of 188. []
Relevance: Although this compound doesn't share a direct structural relationship with 1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine, it belongs to a broader category of heterocyclic compounds. This emphasizes the exploration of diverse heterocyclic scaffolds for antiviral properties. Although the mechanisms of action might differ, both compounds underscore the relevance of researching and developing novel heterocyclic compounds for their potential therapeutic applications. []
Compound Description: The study focuses on the structural characterization of this triazoline-3-thione derivative, providing detailed insights into its conformation and supramolecular architecture within the crystal structure. []
Compound Description: This compound, a functionalized triazoline-3-thione derivative, has a structure characterized by an adamantyl group at the 5-position and a substituted piperazine at the 2-position of the triazole ring. []
Compound Description: This compound, incorporating a pyridazinone ring and a piperazine moiety, exhibits analgesic activity, indicating its potential as a pain relief agent. []
Relevance: While this compound doesn't directly share the core structure of 1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine, it also contains a substituted piperazine ring. [] This highlights the broader interest in exploring piperazine derivatives for their potential therapeutic applications in various medicinal chemistry programs.
2-H- and 2-acyl-9-[ω-[4-(2-methoxyphenyl)piperazinyl]-alkyl]-1,2,3,4-tetrahydro-beta-carbolines
Compound Description: This series of compounds, characterized by a tetrahydro-beta-carboline core linked to a 1-(2-methoxyphenyl)piperazine moiety through various alkylene spacers, was designed to target 5-HT1A and 5-HT2A receptors. [, ]
Compound Description: This compound acts as a potent antagonist for both presynaptic and postsynaptic 5-HT1A receptors but lacks selectivity for 5-HT1A over α1 receptors. []
Compound Description: Designed as a potential ligand for 5-HT1A receptors, this compound features a cyclam moiety for chelation with the 99mTc-nitrido core, allowing for radiolabeling and potential use in SPECT imaging. []
Compound Description: WC-10 exhibits high affinity and selectivity for dopamine D3 receptors over dopamine D2 receptors, making it a valuable pharmacological tool for investigating D3 receptor function. [, ]
1-Cinnamyl-4-(2-methoxyphenyl)piperazines
Compound Description: This series of compounds, characterized by a cinnamyl group linked to the piperazine nitrogen, was synthesized and evaluated for their binding affinity to dopamine D2, serotonin 5-HT1A and 5-HT2A, and α1-adrenergic receptors. The study aimed to develop new potential antipsychotic agents. []
Relevance: Like the target compound, these compounds share the (2-methoxyphenyl)piperazine moiety. The key difference lies in the substituent on the piperazine nitrogen, where a cinnamyl group replaces the 2,4-dichlorobenzyl group found in 1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine. This structural variation highlights the exploration of different substituents at this position to modulate affinity for dopamine and serotonin receptors, crucial targets for antipsychotic drug development. []
Compound Description: This series of compounds, characterized by a carboxamide group linked to the piperazine nitrogen via an alkyl chain of varying lengths, was explored for its binding affinity and selectivity for dopamine D2 and D3 receptors. []
Relevance: These compounds, similar to 1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine, incorporate the (2-methoxyphenyl)piperazine moiety. The main difference lies in the substitution on the piperazine nitrogen, where an alkyl chain with a terminal carboxamide group replaces the 2,4-dichlorobenzyl group. This structural modification emphasizes the exploration of diverse substituents and linkers to modulate the interactions with dopamine D2 and D3 receptors. []
Compound Description: This series of compounds represents modifications of p-MPPI, a known 5-HT1A receptor ligand. The research focuses on exploring the structure-activity relationship of p-alkylbenzamido derivatives and their binding affinity for 5-HT1A receptors. []
Relevance: These compounds share the (2'-methoxyphenyl)piperazine moiety with 1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine. The key difference lies in the substitution on the piperazine nitrogen. Instead of the 2,4-dichlorobenzyl group found in the target compound, these derivatives incorporate a [2'-(N-2″-pyridinyl-p-iodobenzamido)ethyl] chain with varying p-alkyl substituents on the benzamide ring. [] This structural variation highlights the exploration of different substituents to modulate affinity and selectivity for 5-HT1A receptors.
Compound Description: TAK-357 is a highly lipophilic compound investigated for its potential in treating Alzheimer's disease. Preclinical studies in rats and dogs revealed a long half-life and significant distribution to adipose tissues, suggesting its slow release from these tissues contributes to its pharmacokinetic profile. []
Relevance: While not structurally identical to 1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine, TAK-357 shares a similar core structure with a substituted piperazine ring. This highlights the relevance of studying compounds with similar structural features to understand their pharmacokinetic behavior, especially those with high lipophilicity, as it can significantly impact their distribution, metabolism, and elimination in the body. []
Compound Description: This compound represents an active pharmaceutical ingredient (API) studied for its purity and the presence of intermediate impurities using a validated HPLC method. []
Relevance: While this API does not have a direct structural similarity to 1-(2,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine, it highlights the importance of analytical techniques in pharmaceutical development. Both the API and the target compound underscore the relevance of synthetic organic chemistry and analytical methods in drug discovery and development. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.